(3-Methoxyoxan-4-yl)methanamine
Overview
Description
(3-Methoxyoxan-4-yl)methanamine is an organic compound with the molecular formula C7H15NO2 It is a derivative of oxane, featuring a methoxy group at the third position and a methanamine group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyoxan-4-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with oxane, which is subjected to a methoxylation reaction to introduce the methoxy group at the third position.
Methanamine Introduction: The next step involves the introduction of the methanamine group at the fourth position. This can be achieved through a nucleophilic substitution reaction using appropriate amine reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Reactors: Utilizing bulk reactors for the methoxylation and amination steps.
Purification: Employing purification techniques such as distillation or crystallization to obtain the final product in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where the methoxy or methanamine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as aldehydes or ketones.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Compounds with new functional groups replacing the original methoxy or methanamine groups.
Scientific Research Applications
(3-Methoxyoxan-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxyoxan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy and methanamine groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
(3-Hydroxyoxan-4-yl)methanamine: Similar structure but with a hydroxy group instead of a methoxy group.
(3-Methoxyoxan-4-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness: (3-Methoxyoxan-4-yl)methanamine is unique due to the specific positioning of its methoxy and methanamine groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3-methoxyoxan-4-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-7-5-10-3-2-6(7)4-8/h6-7H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZCMIDPBAMNKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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